

Application Note: Quantification of Bis(2-hydroxyethyl) Phthalate in Environmental Water Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-hydroxyethyl) phthalate*

Cat. No.: *B1329288*

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Introduction

Bis(2-hydroxyethyl) phthalate (BHEP) is a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Due to the widespread use of DEHP in various consumer products, BHEP is frequently detected in environmental water sources.^[1] Concerns over the potential endocrine-disrupting effects of phthalates necessitate accurate and sensitive methods for their quantification in environmental matrices to assess human exposure and environmental impact.^{[1][2]}

This application note provides a detailed protocol for the quantification of BHEP in environmental water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard, **Bis(2-hydroxyethyl) phthalate-d8** (BHEP-d8), is incorporated to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.^[1]

Analytical Principle

The methodology involves the extraction and pre-concentration of BHEP from water samples using a C18 solid-phase extraction cartridge. Following extraction, the analyte is eluted, concentrated, and then analyzed by GC-MS. Quantification is achieved using an internal

standard method, with BHEP-d8 serving as the internal standard to compensate for analyte loss during sample processing and instrumental analysis.[1]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of BHEP and other phthalates in water samples using chromatographic methods coupled with mass spectrometry. These values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.

Analyte	Analytical Method	Sample Matrix	Limit of Detection (LOD) (µg/L)	Limit of Quantification (LOQ) (µg/L)	Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Bis(2-hydroxyethyl) phthalate (BHEP)	GC-MS / LC-MS/MS	Water	0.01 - 0.2	0.03 - 0.6	82 - 118	Not Specified	[3]
Various Phthalates	GC-MS	Water	3.46 - 10.10 (ng/mL)	5 - 14 (ng/mL)	91.3 - 99.9	5.1 - 13.1	[4]
Various Phthalates	LC-MS/MS	Water	Not Specified	0.02 - 1 (ng/mL)	85 - 115	< 15	[4]
Phthalate Esters	GC-MS/MS	Bottled Drinking Water	0.3 - 2.6 (ng/mL)	Not Specified	Not Specified	Not Specified	[5]

Experimental Protocols

Extreme care must be taken throughout the entire procedure to avoid contamination from plastic materials, as phthalates are ubiquitous. All glassware should be rigorously cleaned, and high-purity solvents should be used.^[1]

Sample Collection and Preservation

- Sample Collection: Collect 1 L of the water sample in a pre-cleaned amber glass bottle.^[1]
- Sample Preservation: If not analyzed immediately, acidify the sample to a pH < 2 with sulfuric acid and store at 4°C.^[1]

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction and pre-concentration of BHEP from various water matrices.^[1]

Materials:

- **Bis(2-hydroxyethyl) phthalate-d8 (BHEP-d8)** internal standard solution (1.0 µg/mL in methanol)
- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)
- Deionized water
- C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)
- Glass fiber filters (1 µm)
- Concentrator tubes
- Nitrogen evaporator

Procedure:

- Filtration: Filter the water sample through a 1 µm glass fiber filter to remove suspended particles.^[1]

- Internal Standard Spiking: Add a precise volume (e.g., 100 μ L) of the 1.0 μ g/mL BHEP-d8 internal standard solution to the 1 L water sample and mix thoroughly.[1]
- SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of ethyl acetate, followed by 10 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.[1]
- Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[1]
- Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove interfering substances.[1]
- Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.[1]
- Elution: Elute the trapped analytes from the cartridge with two 5 mL aliquots of ethyl acetate into a concentrator tube.[1]
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C. The sample is now ready for GC-MS analysis.[1]

GC-MS Analysis

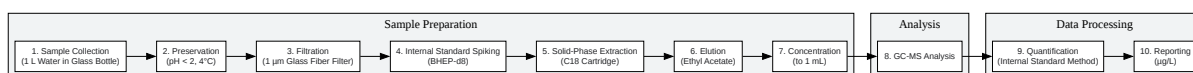
Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).[1]
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent.[1]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
- Injector Temperature: 280°C.[1]
- Injection Volume: 1 μ L in splitless mode.[1]
- Oven Temperature Program:

- Initial temperature: 60°C, hold for 1 min.
- Ramp 1: 20°C/min to 220°C, hold for 2 min.[1]
- Ramp 2: 10°C/min to 300°C, hold for 5 min.
- MSD Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Quantification Ions: To be determined experimentally, but for BHEP, characteristic ions would be monitored. For many phthalates, a common fragment ion is m/z 149.[6]

Visualizations

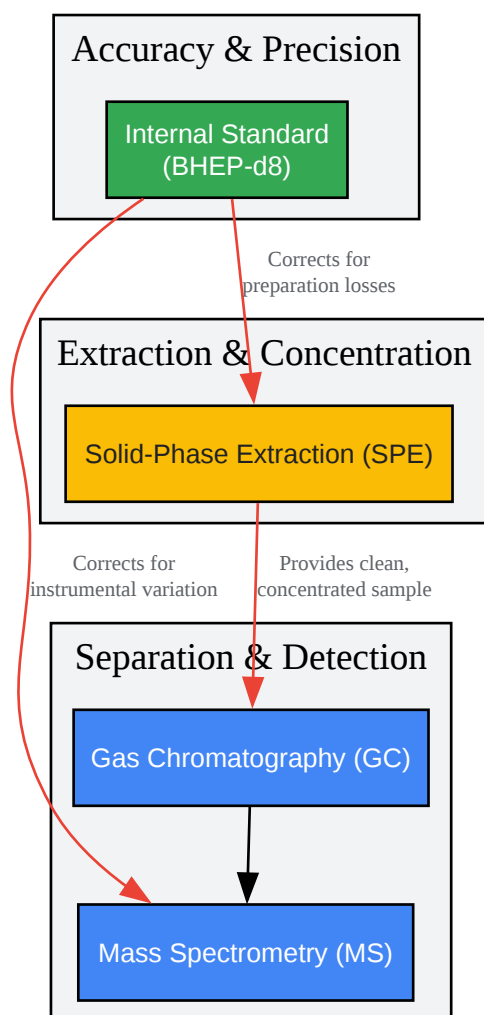
Experimental Workflow



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Caption: Workflow for the quantification of BHEP in water samples.

Logical Relationship of Key Method Components



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Caption: Key components ensuring accurate BHEP quantification.

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- To cite this document: BenchChem. [Application Note: Quantification of Bis(2-hydroxyethyl) Phthalate in Environmental Water Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329288#quantification-of-bis-2-hydroxyethyl-phthalate-in-environmental-water-samples]

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